

Application Notes and Protocols: Diglycidyl 1,2-cyclohexanedicarboxylate in Epoxy Resin Formulations

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Diglycidyl 1,2-cyclohexanedicarboxylate
Cat. No.:	B1198411

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **Diglycidyl 1,2-cyclohexanedicarboxylate** (DGCHDC) in epoxy resin formulations. This document details the properties, applications, and experimental protocols for researchers and scientists working with this versatile cycloaliphatic epoxy resin.

Introduction

Diglycidyl 1,2-cyclohexanedicarboxylate (CAS: 5493-45-8) is a low-viscosity cycloaliphatic epoxy resin that offers excellent performance characteristics.^{[1][2][3][4]} Its saturated cyclohexane backbone provides notable weather resistance and stability, making it a preferred choice for durable coatings and outdoor applications.^{[2][4]} When cured, typically with anhydride-based hardeners, it forms a resilient thermosetting polymer with outstanding electrical and mechanical properties.^{[5][6]} This makes it highly suitable for demanding applications in electronics, composites, and adhesives.^{[1][7]}

Key advantages of using DGCHDC in epoxy formulations include:

- Low Viscosity: Facilitates easy processing and handling, often reducing the need for solvents.^{[1][2]}

- Excellent Weather Resistance: The saturated cycloaliphatic structure provides superior resistance to environmental degradation.[2]
- Outstanding Electrical Insulation Properties: Ideal for high-voltage applications and encapsulation of electronic components due to its high arc and track resistance.[2][4][7]
- Good Mechanical Properties: The presence of the cyclohexane ring contributes to the rigidity and mechanical strength of the cured resin.[1]
- Rapid Curing and Low Shrinkage: Achieves a high crosslinking density, leading to dimensional stability in the final product.[2]

Applications

The unique properties of DGCHDC make it suitable for a wide range of applications, including:

- Electrical Insulation Materials: Used in the manufacturing of insulators, switchgear components, and for the encapsulation of sensitive electronic components.[7][8]
- Coatings and Inks: Provides durable and weather-resistant coatings for various substrates. [7]
- Adhesives: Its good adhesion properties make it a valuable component in the formulation of high-performance adhesives.[1]
- Composites: Acts as a robust matrix resin for fiber-reinforced composites.[7]
- LED Packaging: Its thermal stability and optical clarity are beneficial for encapsulating LED components.[9][10]

Quantitative Data

The following tables summarize typical properties of **Diglycidyl 1,2-cyclohexanedicarboxylate** and the resulting cured epoxy resin. Please note that the final properties of the cured resin are highly dependent on the specific curing agent, accelerator, and curing cycle used.

Table 1: Typical Properties of Uncured **Diglycidyl 1,2-cyclohexanedicarboxylate** Resin

Property	Value
Appearance	Colorless to pale yellow liquid
Viscosity @ 25°C (cps)	500 - 1000
Epoxy Equivalent Weight (g/Eq)	150 - 180
Density @ 25°C (g/mL)	1.22
Flash Point (°C)	>113

Data compiled from multiple sources.

Table 2: Representative Mechanical and Thermal Properties of Anhydride-Cured DGCHDC Epoxy Resin

Property	Test Method	Typical Value Range
Tensile Strength (MPa)	ASTM D638	60 - 80
Tensile Modulus (GPa)	ASTM D638	2.5 - 3.5
Flexural Strength (MPa)	ASTM D790	100 - 130
Flexural Modulus (GPa)	ASTM D790	3.0 - 4.0
Notched Izod Impact (J/m)	ASTM D256	20 - 40
Hardness (Shore D)	ASTM D2240	80 - 90
Glass Transition Temperature (Tg) (°C)	ASTM E1640 (DMA)	120 - 160
Heat Deflection Temperature (HDT) (°C)	ASTM D648	110 - 150

These values are representative and can vary significantly with formulation and curing conditions.

Experimental Protocols

Protocol for Formulation and Curing of DGCHDC with an Anhydride Hardener

This protocol describes a general procedure for the formulation and curing of a **Diglycidyl 1,2-cyclohexanedicarboxylate**-based epoxy resin with a liquid anhydride curing agent, such as Methylhexahydrophthalic anhydride (MHHPA).

Materials and Equipment:

- **Diglycidyl 1,2-cyclohexanedicarboxylate (DGCHDC)**
- Methylhexahydrophthalic anhydride (MHHPA)
- Tertiary amine accelerator (e.g., 2,4,6-Tris(dimethylaminomethyl)phenol - DMP-30)
- Vacuum oven
- Mechanical stirrer
- Molds (e.g., aluminum or silicone)
- Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Procedure:

- Stoichiometric Calculation: Calculate the required amounts of DGCHDC and MHHPA based on their epoxy equivalent weight (EEW) and anhydride equivalent weight (AEW), respectively. A common starting point is a 1:0.9 epoxy to anhydride equivalent ratio.
- Preheating: Gently preheat the DGCHDC resin to 60°C to reduce its viscosity for easier mixing.
- Mixing:
 - To the preheated DGCHDC, add the calculated amount of MHHPA and mix thoroughly with a mechanical stirrer for 5-10 minutes until a homogeneous mixture is obtained.

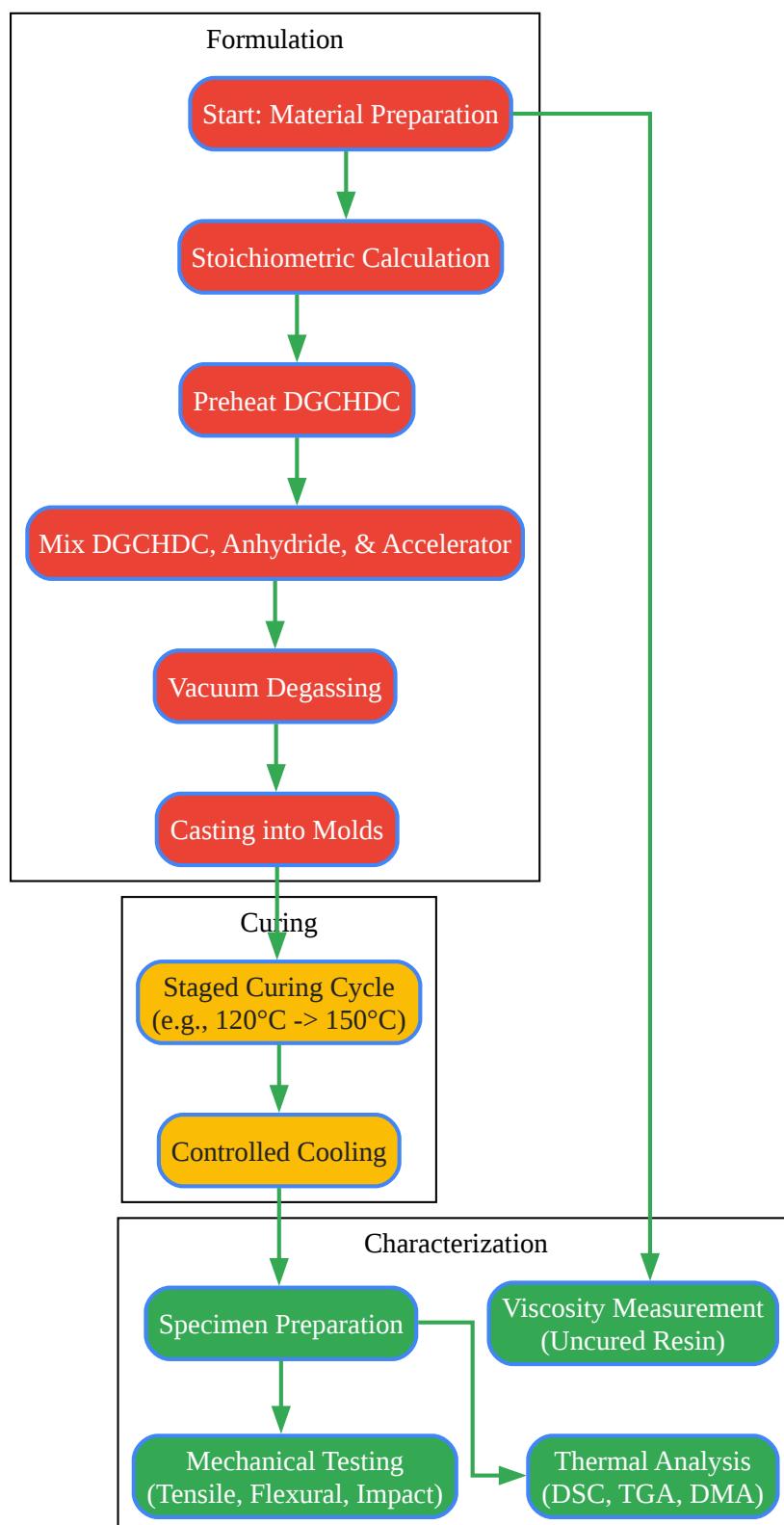
- Add the accelerator (typically 0.5-2.0 parts per hundred parts of resin - phr) to the mixture and continue stirring for another 2-3 minutes.
- Degassing: Place the mixture in a vacuum oven at 60-70°C for 15-30 minutes, or until all air bubbles are removed.
- Casting: Carefully pour the degassed mixture into preheated molds.
- Curing: Transfer the molds to a programmable oven and apply a staged curing cycle. A typical cycle is:
 - Initial cure: 2 hours at 120°C.
 - Post-cure: 4 hours at 150°C.
- Cooling: Allow the cured samples to cool slowly to room temperature inside the oven to minimize internal stresses.

Protocol for Characterization of Cured Epoxy Resin

4.2.1. Mechanical Properties Testing

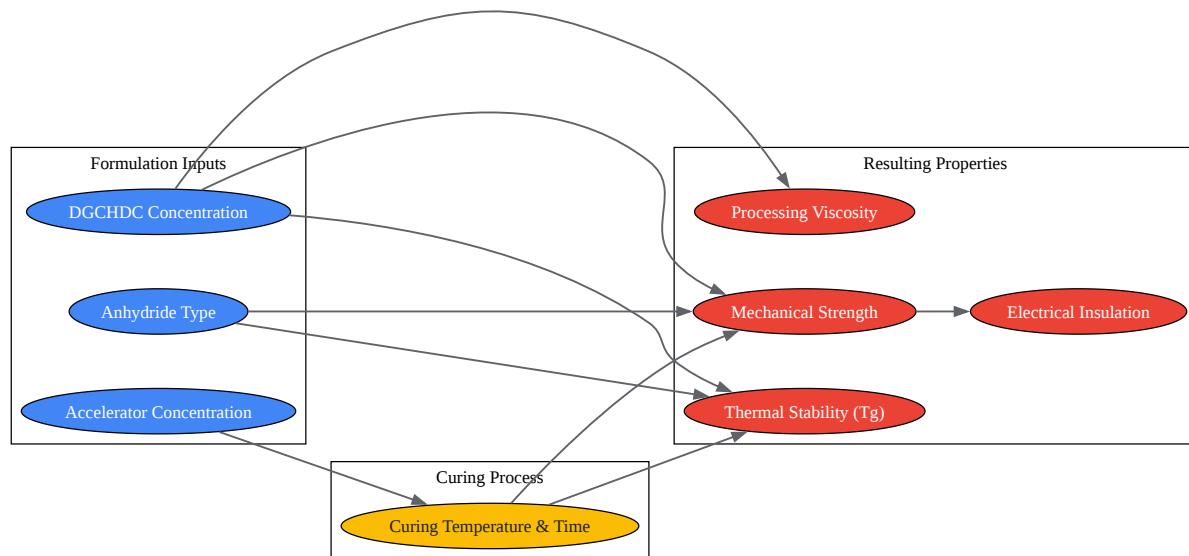
- Tensile Testing (ASTM D638): Prepare dog-bone shaped specimens from the cured epoxy sheets. Conduct the test using a universal testing machine at a specified crosshead speed to determine tensile strength, modulus, and elongation at break.
- Flexural Testing (ASTM D790): Use rectangular bar specimens. Perform a three-point bending test to measure flexural strength and modulus.
- Impact Strength (ASTM D256): Use notched Izod or Charpy impact testing on bar-shaped specimens to evaluate the material's toughness.

4.2.2. Thermal Analysis


- Differential Scanning Calorimetry (DSC) (ASTM E1356): Use a small sample (5-10 mg) of the cured epoxy. Heat the sample at a controlled rate (e.g., 10°C/min) in a nitrogen atmosphere to determine the glass transition temperature (Tg).

- Thermogravimetric Analysis (TGA) (ASTM E1131): Heat a small sample of the cured material at a controlled rate (e.g., 10°C/min) in a nitrogen or air atmosphere to evaluate its thermal stability and decomposition profile.[11]
- Dynamic Mechanical Analysis (DMA) (ASTM E1640): Use a rectangular bar specimen to measure the storage modulus, loss modulus, and tan delta as a function of temperature. This provides a more precise determination of the glass transition temperature.

4.2.3. Viscosity Measurement (ASTM D2393)


- Measure the viscosity of the uncured resin or the mixed formulation using a rotational viscometer at a controlled temperature (e.g., 25°C).[1][2][5][7]

Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for epoxy resin formulation and characterization.

[Click to download full resolution via product page](#)

Caption: Logical relationships between formulation inputs and final properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. epoxyworks.com [epoxyworks.com]
- 2. Resin Formulators Viscosity: Brookfield, Elevated Temperature Assessment Testing Per ASTM D2393 | GracoRoberts [gracoroberts.com]
- 3. CAS 5493-45-8: diglycidyl 1,2-cyclohexanedicarboxylate [cymitquimica.com]
- 4. nbinno.com [nbinno.com]
- 5. Resin Formulators Viscosity: Brookfield, Ambient Testing Per ASTM D2393 | GracoRoberts [gracoroberts.com]
- 6. standards.iteh.ai [standards.iteh.ai]
- 7. intertekinform.com [intertekinform.com]
- 8. thegundcompany.com [thegundcompany.com]
- 9. researchgate.net [researchgate.net]
- 10. Features of Cycloaliphatic Epoxy in LED Packaging Materials - Jiangsu Tetra New Material Technology Co., Ltd. [tetrawill.com]
- 11. Thermal and Colorimetric Parameter Evaluation of Thermally Aged Materials: A Study of Diglycidyl Ether of Bisphenol A/Triethylenetetramine System and Fique Fabric-Reinforced Epoxy Composites - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Diglycidyl 1,2-cyclohexanedicarboxylate in Epoxy Resin Formulations]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1198411#use-of-diglycidyl-1-2-cyclohexanedicarboxylate-in-epoxy-resin-formulation>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com